molecular formula C60H78N6O14P2 B1512635 (R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid CAS No. 549-60-0

(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid

Cat. No.: B1512635
CAS No.: 549-60-0
M. Wt: 1169.2 g/mol
InChI Key: JGWCVXDJEMKYEA-INGJVHGESA-N
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Description

Quinine phosphate is an alkaloid derived from the bark of the cinchona tree. It has been historically significant as an antimalarial drug and is known for its bitter taste, which is also utilized in tonic water. The compound has a molecular formula of

C20H24N2O2H3PO4C_{20}H_{24}N_{2}O_{2} \cdot H_{3}PO_{4}C20​H24​N2​O2​⋅H3​PO4​

and is used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine phosphate is typically synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction involves several steps, including:

    Extraction: The bark is ground and treated with an acidic solution to extract the alkaloids.

    Purification: The crude extract is purified using solvent extraction and crystallization techniques.

    Phosphorylation: Quinine is then reacted with phosphoric acid to form quinine phosphate under controlled conditions of temperature and pH.

Industrial Production Methods: Industrial production of quinine phosphate involves large-scale extraction and purification processes. The bark is processed in large reactors, and the extraction is optimized for maximum yield. The purified quinine is then converted to quinine phosphate using phosphoric acid in a continuous process to ensure consistency and quality .

Types of Reactions:

    Oxidation: Quinine phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert quinine phosphate to dihydroquinine derivatives.

    Substitution: Quinine phosphate can participate in substitution reactions, where functional groups on the quinine molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Quinine phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its effects on cellular processes and ion channels.

    Medicine: Primarily used as an antimalarial agent, but also investigated for its potential in treating other diseases such as babesiosis and nocturnal leg cramps.

    Industry: Utilized in the production of tonic water and other beverages for its bitter flavor.

Mechanism of Action

The antimalarial action of quinine phosphate is believed to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. By preventing the detoxification of heme, quinine phosphate causes the accumulation of toxic heme within the parasite, leading to its death. Additionally, quinine phosphate affects ion channels and cellular membranes, contributing to its muscle relaxant properties.

Comparison with Similar Compounds

    Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for similar purposes.

    Mefloquine: A structurally different antimalarial with a similar therapeutic use.

Uniqueness of Quinine Phosphate: Quinine phosphate is unique due to its natural origin from the cinchona tree and its historical significance as one of the first effective treatments for malaria. Its distinct bitter taste also sets it apart from other antimalarial compounds.

Properties

CAS No.

549-60-0

Molecular Formula

C60H78N6O14P2

Molecular Weight

1169.2 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid

InChI

InChI=1S/3C20H24N2O2.2H3O4P/c3*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H3,1,2,3,4)/t3*13-,14-,19-,20+;;/m000../s1

InChI Key

JGWCVXDJEMKYEA-INGJVHGESA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP(=O)(O)O.OP(=O)(O)O

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
Reactant of Route 2
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
Reactant of Route 3
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
Reactant of Route 4
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
Reactant of Route 5
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid
Reactant of Route 6
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid

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